

# Application Notes & Protocols: Eschweilenol C-Mediated Green Synthesis of Silver Nanoparticles

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## Compound of Interest

Compound Name: *Eschweilenol C*

Cat. No.: *B1243880*

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## Introduction

The green synthesis of metallic nanoparticles has emerged as a cost-effective, eco-friendly, and reliable alternative to conventional chemical and physical methods.[1][2] This approach utilizes biological entities, particularly plant-derived phytochemicals, which act as both reducing and capping agents in the synthesis process.[2][3] **Eschweilenol C**, a derivative of ellagic acid found in species such as *Eschweilera coriacea* and *Terminalia fagifolia*, is a phenolic compound with demonstrated antioxidant properties.[4][5][6] Its molecular structure, rich in hydroxyl groups, makes it a promising candidate for the reduction of silver ions ( $\text{Ag}^+$ ) to silver nanoparticles (AgNPs). These biosynthesized AgNPs have potential applications in various biomedical fields, including as antimicrobial and anti-inflammatory agents.[3][7]

This document provides a detailed protocol for the synthesis of silver nanoparticles using **Eschweilenol C** as the reducing and stabilizing agent. It also includes methods for the characterization of the resulting nanoparticles.

## Data Presentation

As no specific experimental data for **Eschweilenol C**-mediated silver nanoparticle synthesis exists in the published literature, the following tables present hypothetical, yet expected, results

based on typical phytochemical-mediated synthesis. These tables are intended to serve as a template for recording experimental data.

Table 1: Experimental Parameters for **Eschweilenol C**-Mediated AgNP Synthesis

Parameter	Value
Reactants	
Eschweilenol C Initial Concentration	1 mM in Ethanol
Silver Nitrate (AgNO <sub>3</sub> ) Concentration	1 mM in Deionized Water
Reaction Conditions	
Eschweilenol C to AgNO <sub>3</sub> Volume Ratio	1:10
Reaction Temperature	60°C
Reaction Time	2 hours
pH	7.0
Instrumentation	
Stirring Speed	300 rpm

Table 2: Characterization of Synthesized Silver Nanoparticles

Characterization Technique	Parameter	Expected Result
UV-Vis Spectroscopy	Surface Plasmon Resonance (SPR) Peak	~420-450 nm
Dynamic Light Scattering (DLS)	Average Hydrodynamic Diameter	50-100 nm
Polydispersity Index (PDI)	< 0.3	
Zeta Potential Analysis	Surface Charge	-25 mV to -35 mV
Transmission Electron Microscopy (TEM)	Morphology	Spherical/Quasi-spherical
Average Particle Size	20-80 nm	
X-ray Diffraction (XRD)	Crystalline Structure	Face-Centered Cubic (FCC)

## Experimental Protocols

### Preparation of Reagents

- 1 mM Silver Nitrate ( $\text{AgNO}_3$ ) Solution:
  - Accurately weigh 16.987 mg of  $\text{AgNO}_3$ .
  - Dissolve the  $\text{AgNO}_3$  in 100 mL of ultrapure deionized water.
  - Store the solution in an amber-colored bottle to protect it from light.
- 1 mM **Eschweilenol C** Solution:
  - **Eschweilenol C** has a molecular weight of 448.3 g/mol [\[4\]](#) To prepare a 1 mM solution, weigh 4.483 mg of pure **Eschweilenol C**.
  - Dissolve the **Eschweilenol C** in 10 mL of ethanol.

### Synthesis of Silver Nanoparticles

- In a 250 mL Erlenmeyer flask, add 100 mL of the 1 mM  $\text{AgNO}_3$  solution.
- Place the flask on a magnetic stirrer with a heating plate and set the temperature to 60°C and the stirring speed to 300 rpm.
- Once the  $\text{AgNO}_3$  solution reaches 60°C, add 10 mL of the 1 mM **Eschweilenol C** solution dropwise.
- Allow the reaction to proceed for 2 hours under continuous stirring and heating.
- A color change from colorless to yellowish-brown indicates the formation of silver nanoparticles.
- Monitor the reaction by periodically taking aliquots of the solution and measuring the UV-Vis spectrum. The synthesis is considered complete when the surface plasmon resonance (SPR) peak shows no further increase in intensity.

## Purification of Silver Nanoparticles

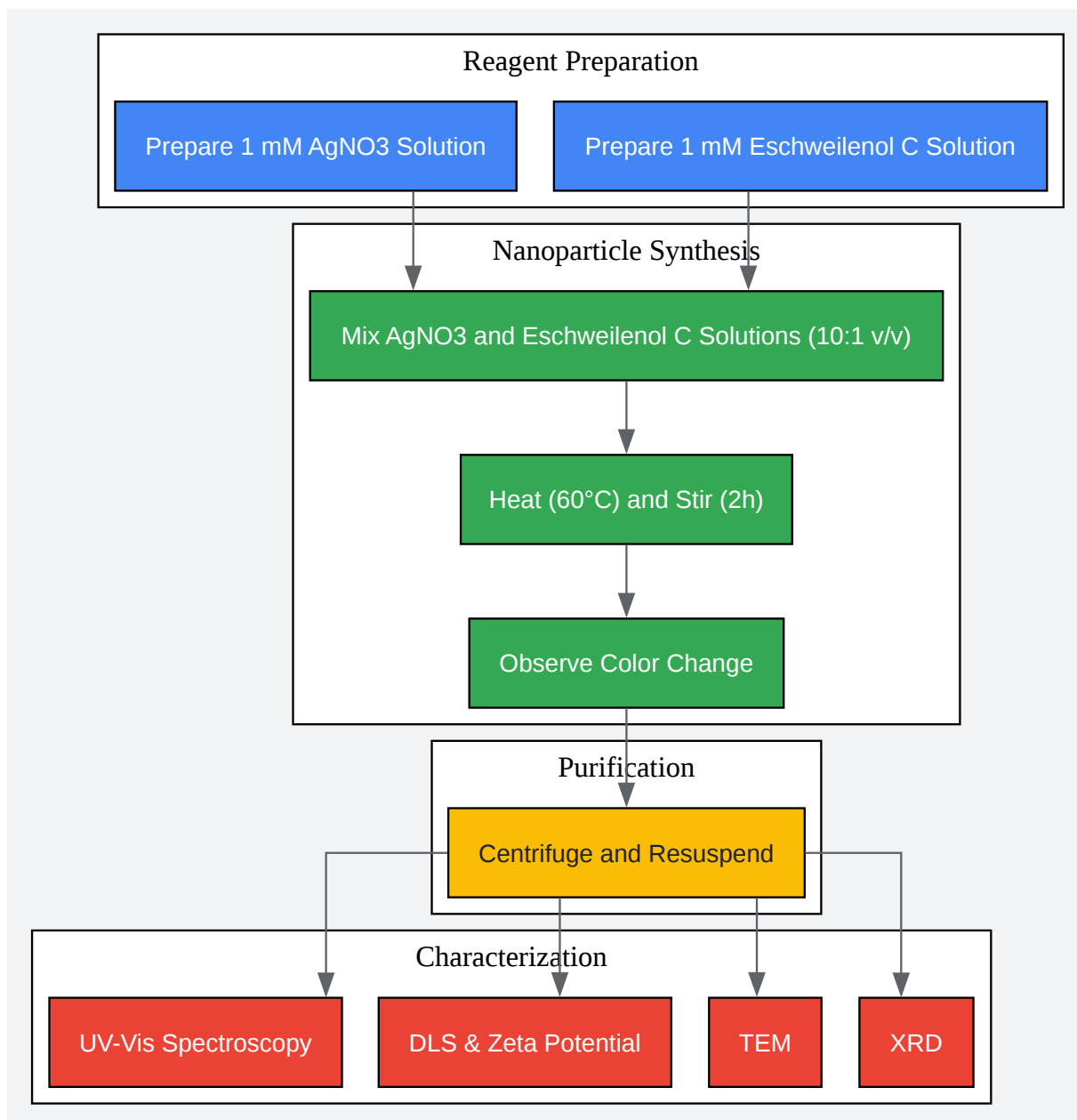
- Transfer the synthesized silver nanoparticle solution into centrifuge tubes.
- Centrifuge the solution at 10,000 rpm for 20 minutes.
- Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
- Repeat the centrifugation and resuspension steps three times to remove any unreacted compounds.
- After the final wash, resuspend the purified silver nanoparticles in deionized water for characterization or lyophilize for long-term storage.

## Characterization of Silver Nanoparticles

- UV-Visible Spectroscopy:
  - Record the UV-Vis absorption spectrum of the synthesized AgNP solution in the range of 300-700 nm.

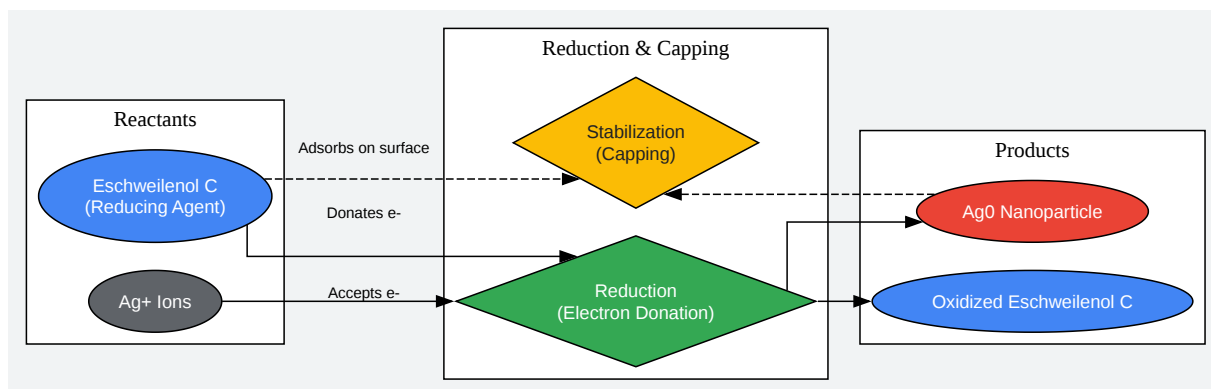
- The presence of a characteristic SPR peak between 400-500 nm confirms the formation of AgNPs.<sup>[7]</sup>
- Dynamic Light Scattering (DLS) and Zeta Potential:
  - Dilute the purified AgNP suspension with deionized water.
  - Use a DLS instrument to determine the average particle size distribution (hydrodynamic diameter) and the polydispersity index (PDI).
  - Use the same instrument to measure the zeta potential to assess the surface charge and stability of the nanoparticles.
- Transmission Electron Microscopy (TEM):
  - Place a drop of the purified AgNP suspension onto a carbon-coated copper grid.
  - Allow the grid to dry completely at room temperature.
  - Analyze the grid under a TEM to determine the size, shape, and morphology of the nanoparticles.
- X-ray Diffraction (XRD):
  - Lyophilize the purified AgNP suspension to obtain a powder.
  - Use an XRD instrument to analyze the crystalline structure of the AgNPs.

## Visualizations



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Caption: Experimental workflow for the synthesis and characterization of silver nanoparticles.



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Caption: Proposed mechanism for **Eschweilenol C**-mediated silver nanoparticle synthesis.

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